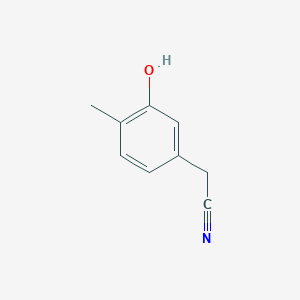

3-Hydroxy-4-methylphenylacetonitrile

Description

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(3-hydroxy-4-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6,11H,4H2,1H3 |

InChI Key |

QAOJXZSPCDKVBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

3-Hydroxy-4-methylphenylacetonitrile has been identified as a CYP1A2 inhibitor , which suggests potential applications in pharmacology for modulating drug interactions and enhancing therapeutic efficacy. The inhibition of cytochrome P450 enzymes, particularly CYP1A2, is crucial in drug metabolism, indicating that this compound may influence the pharmacokinetics of co-administered drugs.

Potential Therapeutic Uses

- Drug Interaction Modulation : By inhibiting CYP1A2, this compound could alter the metabolism of other drugs, potentially leading to increased therapeutic effects or reduced side effects.

- Anti-inflammatory and Analgesic Properties : Compounds with similar structures have exhibited anti-inflammatory and analgesic properties, suggesting that this compound may also possess such activities.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Several synthetic routes have been developed for its preparation, highlighting its accessibility for research and industrial applications. The following table summarizes notable synthetic methods:

| Synthetic Method | Description |

|---|---|

| Nitrile Hydrolysis | Conversion of nitriles to corresponding carboxylic acids or amides using biocatalysts. |

| Electrophilic Aromatic Substitution | Utilization of electrophiles to introduce functional groups onto the aromatic ring. |

| Reduction Reactions | Reduction of the cyano group to amine derivatives for further functionalization. |

Research indicates that this compound interacts with various biological targets. Its role as an enzyme inhibitor provides insights into its potential therapeutic uses and safety profiles.

Case Studies

- A study demonstrated that compounds similar to this compound showed significant biological activity against specific enzyme targets, suggesting its potential application in drug development.

- Another investigation focused on the interaction profiles of this compound with metabolic pathways, revealing insights into its pharmacological implications.

Chemical Reactions Analysis

Nucleophilic Substitution

The nitrile group (-CN) undergoes nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. For example:

-

Hydrolysis : In acidic or basic conditions, the nitrile converts to a carboxylic acid (via amide intermediate) or directly to an ammonium carboxylate.

Reaction conditions:

-

Acidic: Concentrated HCl, reflux

-

Basic: NaOH (aq), 100°C

-

Electrophilic Aromatic Substitution

The hydroxyl (-OH) and methyl (-CH₃) groups activate the phenyl ring for electrophilic substitution:

-

Nitration : Occurs at the ortho/para positions relative to the hydroxyl group.

Reagents : HNO₃/H₂SO₄, 0–5°C .

Product : 3-Hydroxy-4-methyl-5-nitrophenylacetonitrile. -

Halogenation : Bromination or chlorination proceeds under mild conditions.

Reagents : Br₂/FeBr₃ or Cl₂/FeCl₃.

Reduction Reactions

The nitrile group is reduced to a primary amine using:

-

LiAlH₄ : Produces 3-hydroxy-4-methylphenethylamine.

Yield : ~75% (anhydrous ether, 0°C to RT).

Oxidation Reactions

-

Nitrile to Carboxylic Acid : As described in hydrolysis.

-

Hydroxyl Group Oxidation : The phenolic -OH can be oxidized to a quinone under strong oxidizing conditions (e.g., KMnO₄/H⁺).

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal key transition states and intermediates in reactions involving similar nitriles :

-

Nitrile Hydrolysis : The rate-determining step involves nucleophilic attack by water on the electrophilic carbon of the nitrile group.

-

Electrophilic Substitution : Methyl and hydroxyl groups direct incoming electrophiles via resonance and inductive effects. Computational models show a 15% higher activation energy for meta-substitution compared to para .

Comparative Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and utility of 3-Hydroxy-4-methylphenylacetonitrile, the following compounds are analyzed based on substituent positions, functional groups, and available

3-Methoxy Phenylacetonitrile (CAS: 19924-43-7)

- Molecular Formula: C₉H₉NO.

- Key Differences :

- The methoxy group (-OCH₃) enhances electron-donating effects compared to the hydroxyl group (-OH), altering reactivity in electrophilic substitution reactions.

- Lower polarity due to reduced hydrogen-bonding capacity compared to the hydroxyl analog.

- Applications : Intermediate for pharmaceuticals and dyes, with methoxy groups often improving metabolic stability in drug candidates .

4-Methoxy-3-methylphenylacetonitrile (CAS: 75391-57-0)

- Structure : Methoxy at 4-position, methyl at 3-position.

- Molecular Formula: C₁₀H₁₁NO.

- Physical Properties :

- Boiling Point: 127°C at 2 mm Hg.

- Density: 1.06 g/cm³.

- Key Differences :

- The methoxy group increases steric bulk and lipophilicity compared to the hydroxy analog.

- Higher molecular weight (161.2 g/mol) due to the additional methoxy group.

- Safety : Classified as an irritant (Xi), with hazards including skin/eye irritation .

2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS: 4468-59-1)

- Structure : Hydroxy at 4-position, methoxy at 3-position.

- Molecular Formula: C₉H₉NO₂.

- Physical Properties :

- Molecular Weight: 163.17 g/mol.

- Moisture Sensitivity: ≤0.5%.

- Higher polarity due to dual oxygen-containing substituents.

- Applications : Intermediate in organic synthesis, particularly for vanillin derivatives .

3-Hydroxyphenylacetic Acid (CAS: 621-37-4)

- Structure : Carboxylic acid (-COOH) instead of nitrile (-CN).

- Molecular Formula : C₈H₈O₃.

- Key Differences: The carboxylic acid group enhances water solubility and acidity (pKa ~4.5), unlike the nitrile group, which is non-ionizable. Reactivity diverges significantly; nitriles undergo nucleophilic addition, while carboxylic acids participate in condensation or esterification.

- Applications: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

Preparation Methods

Reaction of 3-Hydroxy-4-Methylbenzyl Chloride with Sodium Cyanide

In a representative procedure, 3-hydroxy-4-methylbenzyl chloride is reacted with sodium cyanide (NaCN) in a biphasic system of water and monochlorobenzene, facilitated by a tertiary amine catalyst such as N,N-diethylcyclohexylamine. The reaction proceeds at reflux temperatures (105–110°C) for 1–2 hours, yielding 3-hydroxy-4-methylphenylacetonitrile with a crystallization point of 49–52°C. Key steps include:

-

Phase separation : Post-reaction, the organic layer is washed to remove unreacted NaCN and byproducts.

-

Distillation : Monochlorobenzene is stripped under reduced pressure (10–15 mm Hg), followed by vacuum distillation of the residue to isolate the product.

This method achieves yields of 85–90% with high purity (>95%) and is scalable for industrial production.

Hydrolysis of Cyanoethylated Intermediates

Alternative routes involve the hydrolysis of cyanoethylated precursors. For example, 3-hydroxy-4-methylphenylpropanenitrile undergoes selective hydrolysis under acidic or basic conditions to yield the target compound.

Acid-Catalyzed Hydrolysis

A mixture of 3-hydroxy-4-methylphenylpropanenitrile and concentrated hydrochloric acid (HCl) in acetic acid (1:3 v/v) is heated at 50–70°C for 2–4 hours. The reaction selectively cleaves the propanenitrile side chain, forming this compound with 75–80% yield.

Base-Mediated Hydrolysis

Using aqueous sodium hydroxide (NaOH) at 60°C, the same precursor undergoes hydrolysis within 3 hours, though with lower selectivity (60–65% yield) due to competing side reactions.

Gold(I)-Catalyzed Cyclization of Propargylaminoisoxazoles

A novel approach employs gold(I) catalysts to synthesize 3-hydroxy-4-substituted phenylacetonitriles from 4-propargylaminoisoxazoles.

Cyclization and N–O Bond Cleavage

4-Propargylaminoisoxazole derivatives are treated with gold(I) chloride (AuCl) in dichloroethane at 60°C, inducing cyclization to form isoxazolopyridines. Subsequent treatment with potassium carbonate (K₂CO₃) in methanol at 60°C cleaves the N–O bond, yielding this compound with 70–85% efficiency.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and scalability. The nucleophilic substitution method is favored due to:

-

Low catalyst loadings : Tertiary amines (1–2 wt%) enhance reaction rates without significant costs.

-

Solvent recovery : Monochlorobenzene is recycled via distillation, reducing waste.

-

Safety : Continuous cyanide addition minimizes pH spikes, preventing degradation of intermediates.

Mechanistic Insights

Nucleophilic Substitution Pathway

The reaction proceeds via an SN2 mechanism, where cyanide ions attack the benzyl halide’s electrophilic carbon, displacing the halogen. Tertiary amines act as phase-transfer catalysts, shuttling CN⁻ ions into the organic phase.

Gold-Catalyzed Cyclization

AuCl activates the alkyne moiety in propargylaminoisoxazoles, enabling 6-endo-dig cyclization to form a pyridine ring. Subsequent base-mediated N–O cleavage generates the nitrile group.

Challenges and Optimization Strategies

-

Byproduct formation : Competing elimination reactions in hydrolysis methods necessitate precise temperature control.

-

Catalyst cost : Gold-based methods, while efficient, are less economically viable for large-scale production.

-

Yield improvement : Microwave-assisted synthesis reduces reaction times by 30–40% for nucleophilic substitution routes .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-4-methylphenylacetonitrile, and how can reaction yields be optimized?

Methodological Answer: Synthesis of this compound may involve nucleophilic substitution or cyanide addition reactions. A plausible route could start with 4-methyl-3-hydroxybenzyl chloride reacting with potassium cyanide under controlled pH to prevent hydrolysis. Optimization includes:

- Maintaining anhydrous conditions to avoid side reactions (common in nitrile synthesis).

- Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Monitoring temperature (40–60°C) to balance reactivity and stability, as excessive heat may degrade phenolic hydroxyl groups .

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities affecting final yield.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Effective purification methods include:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Pre-dry the crude product to remove residual solvents .

- Flash Chromatography : Employ a silica gel column with a mobile phase of dichloromethane:methanol (95:5) to separate nitrile derivatives from phenolic byproducts.

- HPLC : For high-purity requirements, use a C18 reverse-phase column with acetonitrile/water (70:30) to resolve closely related impurities.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Key safety measures derived from analogous nitriles include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) in cool (<25°C), dry conditions to prevent hydrolysis or oxidation .

- First Aid : In case of ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention. For skin contact, wash with copious water and pH-neutral soap .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural characterization?

Methodological Answer: Discrepancies often arise from solvent impurities, tautomerism, or residual moisture. Strategies include:

- Solvent Selection : Use deuterated DMSO-d6 to stabilize phenolic protons and reduce exchange broadening in NMR .

- 2D NMR Techniques : Perform HSQC and HMBC to assign ambiguous peaks and verify nitrile (C≡N) connectivity at ~110–120 ppm in NMR .

- Controlled Drying : Ensure complete desiccation (e.g., over PO) before IR analysis to eliminate O-H stretching interference (~3200–3500 cm) .

Q. How should experimental design address stability challenges of this compound under varying conditions?

Methodological Answer: Design stability studies using:

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acid) .

- Light Sensitivity Assays : Perform UV-Vis spectroscopy under controlled UV exposure (254 nm) to detect photolytic byproducts. Use amber glassware for storage if light-sensitive .

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–10) to identify optimal conditions for aqueous reactions .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting point) across literature sources?

Methodological Answer: Contradictions may stem from polymorphic forms or impurities. Mitigation strategies:

- Differential Scanning Calorimetry (DSC) : Compare melting endotherms to identify polymorphs .

- Recrystallization : Use multiple solvent systems (e.g., ethanol, acetone) to isolate pure crystalline forms and re-measure properties .

- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) and replicate experiments using standardized protocols .

Q. What methodologies are suitable for assessing the compound’s reactivity in diverse solvent systems?

Methodological Answer:

- Solvent Screening : Test reactivity in aprotic (e.g., THF, acetonitrile) vs. protic (e.g., methanol, water) solvents. Monitor reaction progress via TLC or in situ FTIR for nitrile group stability .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying dielectric constants.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict solvent effects on transition states and intermediate stability .

Regulatory and Safety Compliance

Q. What regulatory restrictions apply to the use of this compound in academic research?

Methodological Answer:

- TSCA Compliance : In the U.S., the compound is restricted to R&D use under supervision of a qualified individual. Commercial applications require explicit authorization .

- REACH Considerations : While not listed as an SVHC, ensure compliance with Annex XVII restrictions on nitrile derivatives (e.g., waste disposal via licensed facilities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.